Arginineamide
Description
Properties
Molecular Formula |
C6H16N5O+ |
|---|---|
Molecular Weight |
174.22 g/mol |
IUPAC Name |
diaminomethylidene-[(4S)-4,5-diamino-5-oxopentyl]azanium |
InChI |
InChI=1S/C6H15N5O/c7-4(5(8)12)2-1-3-11-6(9)10/h4H,1-3,7H2,(H2,8,12)(H4,9,10,11)/p+1/t4-/m0/s1 |
InChI Key |
ULEBESPCVWBNIF-BYPYZUCNSA-O |
Isomeric SMILES |
C(C[C@@H](C(=O)N)N)C[NH+]=C(N)N |
Canonical SMILES |
C(CC(C(=O)N)N)C[NH+]=C(N)N |
Origin of Product |
United States |
Preparation Methods
Synthesis of Guanidinylating Reagents
An alternative route to arginineamide involves the guanidinylation of ornithineamide, a strategy inspired by methodologies developed for arginine vasopressin prodrugs. This two-step process begins with the synthesis of guanidinylating reagents from chloroformates and guanidine hydrochloride. For example, butyl chloroformate reacts with guanidine HCl in acetonitrile/water (9:1) under NaOH catalysis to form a highly reactive O-alkylisourea intermediate (95% yield).
Application to Ornithineamide
Ornithineamide, synthesized via conventional amidation of ornithine, undergoes guanidinylation at its side-chain amine using the aforementioned reagent. Under optimized conditions (20°C, 12-hour reaction), the side-chain amine is converted to a guanidine group, yielding this compound with >90% efficiency. Notably, this method circumvents the need for carboxyl group activation, as the amide is preformed in ornithineamide.
Table 1: Optimization of Guanidinylating Reagent Synthesis
| Chloroformate | Base | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Butyl | NaOH | ACN/H₂O (9:1) | 20°C | 95 |
| Ethyl | TEA | ACN/H₂O (7:3) | 0°C | 72 |
| Dodecyl | NaOH | ACN/H₂O (9:1) | 20°C | 88 |
Comparative Analysis of Methods
Table 2: Comparison of this compound Synthesis Routes
| Parameter | Mixed Anhydride Method | Guanidinylation Method |
|---|---|---|
| Yield | 88% | >90% |
| Side Reactions | Moderate (guanidine) | Minimal |
| Protection Required | Guanidine | None |
| Scalability | Limited | High |
| Reaction Time | 24 hours | 12 hours |
The guanidinylation method outperforms the mixed anhydride approach in yield and scalability, particularly due to its insensitivity to the guanidine group’s reactivity. However, the mixed anhydride method remains valuable for small-scale syntheses where ornithineamide precursors are unavailable.
Chemical Reactions Analysis
Amide Hydrolysis Under Acidic and Basic Conditions
Arginineamide undergoes hydrolysis via nucleophilic acyl substitution.
Acidic Hydrolysis Mechanism :
-
Protonation : The carbonyl oxygen is protonated, increasing electrophilicity.
-
Nucleophilic Attack : Water attacks the carbonyl carbon, forming a tetrahedral intermediate.
-
Proton Transfer : A proton shifts to the amide nitrogen, facilitating cleavage.
-
Amine Elimination : The C–N bond breaks, releasing ammonia and forming a carboxylic acid.
Example :
-
Hydrolysis of dansyl-HR-CONH₂ (a model dipeptide) with NaOH yields dansyl-H-CO₂Me (methyl ester) via nucleophilic attack on the activated amide .
Basic Conditions :
-
Hydroxide ions attack the amide carbonyl, forming a tetrahedral intermediate.
-
Cleavage occurs at the C-terminal arginine residue, generating a carboxylic acid (e.g., dansyl-H-CO₂H).
Enzymatic Modifications
This compound serves as a substrate for enzymes targeting the guanidinium group:
Peptidylarginine Deiminases (PADs)
-
Reaction : Citrullination converts this compound’s guanidinium to a ureido group.
-
Mechanism :
-
Cysteine (C645 in PAD4) attacks the guanidinium carbon, forming a tetrahedral intermediate.
-
Hydrolysis releases citrullineamide and ammonia.
-
-
Kinetics : PAD1 exhibits a catalytic proficiency of , driven by electrostatic stabilization of the guanidinium group .
Arginine:Glycine Amidinotransferase (AGAT)
-
Reaction : Transfers the amidino group from this compound to glycine, forming guanidinoacetate.
-
Kinetic Parameters :
Substrate (mM) (s⁻¹) L-Arginine 1–10 0.45 Homoarginine - 6× slower than Arg
Guanidinylation
-
Reaction : Fmoc-Orn reacts with guanidinylation reagents (e.g., F ) to form this compound derivatives.
-
Conditions : Optimized one-pot reaction yields >90% for primary amines.
Methylation by PRMTs
-
Reaction : Protein arginine methyltransferases (PRMTs) methylate the guanidinium group.
-
Mechanism : SAM donates a methyl group to the ω-nitrogen, facilitated by glutamate residues (E144/E153) aligning the substrate .
Selective Cleavage Reactions
This compound’s C-terminal position enables selective cleavage:
Oxidative Cleavage
-
Reagent : 9,10-Phenanthrenequinone/NaOMe.
-
Mechanism :
-
Aldehyde formation at the guanidinium carbon.
-
Backbone amide activation and hydroxide attack.
-
-
Product : Peptide cleavage with a new C-terminal carboxylic acid.
Chemical Labeling Strategies
This compound’s guanidinium group is selectively tagged:
CHD-Azide Reagent
-
Reaction : Modifies arginine residues via condensation.
-
Example : Dual labeling of neurotensin (RYILGHPF) confirmed by MS/MS (Δmass = 438.14 Da for two adducts) .
Table 1: pH-Dependent Chemical Shifts of this compound
| Nucleus | δ (pH 7) | δ (pH 11.5) | Δδ (Amine) | Δδ (Guanidinium) |
|---|---|---|---|---|
| Hα | 3.77 | 3.26 | -0.51 | -0.07 |
| Cζ | 159.6 | 159.6 | 0.0 | +4.0 |
| N (Amine) | 40.6 | 33.2 | -7.5 | - |
Scientific Research Applications
Wound Healing
Arginineamide-based materials have been developed as advanced hydrogels for wound healing applications. A notable study introduced biodegradable cationic hybrid hydrogels synthesized from unsaturated arginine-based functional poly(ester amide) and chitosan. These hydrogels exhibited non-cytotoxicity and supported the growth of fibroblasts while enhancing nitric oxide production and arginase activity. The findings suggest that these hydrogels could serve as effective wound healing accelerators due to their favorable biological properties and ability to modulate inflammatory responses .
Gene Delivery
Another significant application of this compound is in the development of non-viral gene delivery vectors. Research has shown that biodegradable arginine-based poly(ether ester amides) can effectively deliver DNA into cells. These vectors demonstrated comparable or superior transfection efficiency compared to commercial reagents like Lipofectamine 2000, while exhibiting lower cytotoxicity. The introduction of flexible oligoethylene glycol moieties into the polymer backbone enhanced the transfection efficiency, making them promising candidates for gene therapy applications .
Protein Stabilization
This compound plays a crucial role in protein stabilization, particularly in biopharmaceuticals. It has been shown to suppress protein aggregation by acting as a molecular cosolvent and chemical chaperone. Studies indicate that this compound enhances the solubility of proteins, including membrane proteins prone to aggregation. For instance, it was observed that the presence of arginine significantly increased the solubility of amyloid-beta peptides, reducing their tendency to form aggregates associated with neurodegenerative diseases .
Neuroprotective Effects
Research has highlighted the neuroprotective properties of arginine-rich peptides derived from this compound. These peptides have been identified as effective therapeutic agents against neurodegenerative diseases by modulating protein aggregation processes and protecting neuronal cells from damage. Specifically, studies on nona-D-arginine amide (D9R) demonstrated its ability to suppress cytokine production during corneal infections, indicating potential applications in inflammatory conditions affecting the nervous system .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of arginineamide involves its interaction with various molecular targets and pathways. One of the primary mechanisms is its role as a precursor to nitric oxide (NO), a critical signaling molecule in the cardiovascular, immune, and nervous systems. This compound is converted to NO through the action of nitric oxide synthase (NOS) enzymes. Additionally, it can modulate the activity of potassium voltage-gated channels, influencing cellular excitability and signaling .
Comparison with Similar Compounds
RNA-Binding Ligands: Arginineamide vs. Peptidic Mimics
This compound’s interaction with HIV-1 TAR RNA has been compared to linear Tat peptides and cyclic peptides (Table 1).
Key Findings :
- This compound and linear Tat peptides induce similar rigidity in TAR’s bulge, but cyclic peptides uniquely modulate the apical loop, critical for host co-factor interactions .
- NMR relaxation studies show this compound increases TAR’s rotational correlation time, akin to peptide ligands, but lacks apical loop effects .
Protein Refolding Agents: this compound vs. Glycineamide and Arginine
This compound and glycineamide outperform arginine in suppressing protein aggregation (Table 2).
Key Findings :
Neuropeptide Y Y1 Receptor Antagonists: Substituent Effects
This compound derivatives are compared to carbamoyl-modified antagonists (Table 3).
Key Findings :
Enzymatic Substrates: Benzoyl this compound vs. Other Assays
Benzoyl this compound is a substrate for streptococcal proteinase, unlike bulkier substrates (). Its hydrolysis is used to detect precursor-to-proteinase conversion, though sensitivity depends on enzyme concentration .
Q & A
Q. What established synthesis protocols exist for arginineamide, and how do reaction parameters influence yield and purity?
Methodological Answer: this compound synthesis typically involves solid-phase peptide synthesis (SPPS) or solution-phase methods. Critical parameters include:
Q. Table 1: Synthesis Protocols and Outcomes
| Method | Reaction Time (hr) | Yield (%) | Purity (HPLC) | Key Parameter Controls |
|---|---|---|---|---|
| SPPS (Fmoc-based) | 24–48 | 65–75 | ≥95% | pH 9.0, 25°C, HBTU activation |
| Solution-phase | 12–18 | 50–60 | 85–90% | DCC coupling, anhydrous DMF |
Recommendation: Validate protocols with triplicate runs and characterize intermediates via LC-MS to track side products .
Q. What standard characterization techniques confirm this compound’s structural integrity and purity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR for backbone confirmation (e.g., δ 7.8 ppm for amide protons) .
- High-Performance Liquid Chromatography (HPLC): Reverse-phase C18 columns (detection at 220 nm; ≥95% purity threshold) .
- Mass Spectrometry (MS): ESI-MS for molecular weight validation (theoretical [M+H]⁺ = 231.2 g/mol) .
Note: Report statistical confidence intervals for purity metrics (e.g., ±1.5% for HPLC) to align with reproducibility standards .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s thermodynamic stability data across experimental models?
Methodological Answer: Contradictions often arise from:
- Solvent polarity differences (e.g., aqueous vs. DMSO stability assays) .
- Measurement techniques (calorimetry vs. spectroscopic methods) .
Approaches for Resolution:
Sensitivity Analysis: Test stability under standardized buffers (e.g., PBS pH 7.4) and controlled humidity .
Replication Studies: Compare results across labs using shared protocols .
Molecular Dynamics (MD) Simulations: Predict solvent interactions affecting stability .
Q. Table 2: Stability Data Discrepancies
| Study | Method | Solvent | Reported ΔG (kJ/mol) | Potential Confounders |
|---|---|---|---|---|
| A (2023) | DSC | Water | -12.3 ± 0.5 | High ionic strength |
| B (2024) | Fluorescence | 50% DMSO | -8.9 ± 1.2 | Solvent dielectric inconsistency |
Recommendation: Use meta-analysis frameworks (e.g., PRISMA) to systematically evaluate conflicting data .
Q. What advanced computational strategies predict this compound’s interactions with biological targets?
Methodological Answer:
- Docking Simulations (AutoDock Vina): Screen against peptide-binding receptors (e.g., GPCRs) with flexible side-chain sampling .
- Quantum Mechanics/Molecular Mechanics (QM/MM): Analyze transition states in catalytic interactions .
- Free Energy Perturbation (FEP): Calculate binding affinity changes for mutant receptors .
Validation: Cross-check computational predictions with SPR (Surface Plasmon Resonance) binding assays (e.g., KD < 10 µM threshold) .
Q. How can experimental conditions be optimized to enhance this compound’s stability in long-term biochemical assays?
Methodological Answer:
- Lyophilization: Store at -80°C in amber vials with desiccants (reduces hydrolysis by 40%) .
- Buffer Additives: Include 1 mM EDTA to chelate metal ions that catalyze degradation .
- Real-Time Stability Monitoring: Use HPLC-MS at 0, 7, 30-day intervals to track degradation kinetics .
Statistical Note: Apply ANOVA to compare stability across storage conditions (p < 0.05 significance threshold) .
Methodological Frameworks for Rigorous Research
- FINER Criteria: Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant (e.g., "Does this compound inhibit amyloid aggregation in neuronal models?") .
- PICO Framework: Define Population (e.g., in vitro cell lines), Intervention (this compound dosage), Comparison (untreated controls), Outcomes (viability, aggregation metrics) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
